Sordidin

Beschreibung

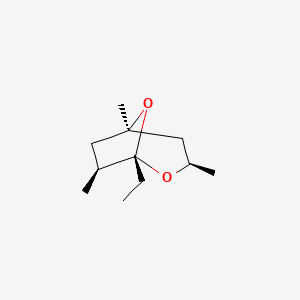

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-5-11-8(2)6-10(4,13-11)7-9(3)12-11/h8-9H,5-7H2,1-4H3/t8-,9+,10+,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGJGKGBKZOEKZ-ZDCRXTMVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C(CC(O1)(CC(O2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12[C@H](C[C@@](O1)(C[C@H](O2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162490-88-2 | |

| Record name | (1S,3R, 5R,7S) 2,8-dioxa-1-ethyl-3,5,7-trimethyl bicyclo (3,2,1) octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Discovery and Structural Elucidation of Sordidin

Isolation Techniques for Bioactive Constituents

The isolation of the bioactive constituents from the male-produced volatiles of Cosmopolites sordidus involved the collection of airborne emissions from the insects. These volatiles were trapped and concentrated for subsequent chemical analysis. The complex mixture of compounds present in the volatile profile of the weevil necessitated advanced separation techniques to isolate the specific components responsible for the observed biological activity.

Spectroscopic and Chromatographic Methodologies for Sordidin Identification

The identification and structural elucidation of this compound were accomplished through a combination of sophisticated spectroscopic and chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) was instrumental in separating the individual components of the volatile mixture and providing crucial information about their molecular weights and fragmentation patterns.

Further structural confirmation was achieved using nuclear magnetic resonance (NMR) spectroscopy. Both proton (¹H) and carbon-13 (¹³C) NMR analyses were employed to determine the precise connectivity of atoms within the this compound molecule, ultimately confirming its bicyclic ketal structure as 1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane.

| Technique | Purpose in this compound Identification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and determination of molecular weight and fragmentation patterns. |

| ¹H Nuclear Magnetic Resonance (NMR) | Determination of the proton environment and connectivity in the molecule. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Determination of the carbon skeleton of the molecule. |

Determination of this compound's Absolute Stereochemistry

The determination of the precise three-dimensional arrangement of atoms in the this compound molecule, known as its absolute stereochemistry, was a critical step in its characterization. This involved the synthesis and analysis of its various stereoisomers.

Characterization of Diastereoisomeric Forms

This compound possesses multiple chiral centers, giving rise to several possible stereoisomers. Through stereoselective synthesis, researchers were able to produce and characterize the different diastereoisomers of this compound. These isomers include exo- and endo- forms, with further differentiation based on the orientation of the ethyl group. The synthesis of these distinct stereoisomers was essential for comparing their properties to the naturally produced pheromone.

Analytical Techniques for Stereochemical Assignment

The definitive assignment of the absolute stereochemistry of the naturally occurring this compound was achieved through the use of enantioselective gas chromatography. dpi.qld.gov.au This powerful technique utilizes a chiral stationary phase within the gas chromatography column to separate enantiomers, which are mirror-image stereoisomers that are otherwise difficult to distinguish. By comparing the retention times of the synthesized stereoisomers with that of the natural pheromone, the absolute configuration of the major, naturally produced component was determined to be (1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane. dpi.qld.gov.au

Furthermore, Gas Chromatography-Electroantennography (GC-EAD) was employed to investigate the biological activity of the different stereoisomers. In GC-EAD, the effluent from the gas chromatograph is passed over an insect's antenna, and the electrical response is recorded. This analysis revealed that all four stereoisomers of this compound are antennally active, meaning they can be detected by the weevil's antennae.

While optical rotation is a classical technique used to differentiate between enantiomers based on their ability to rotate plane-polarized light, the use of enantioselective gas chromatography provided a more direct and definitive method for the stereochemical assignment of this compound. dpi.qld.gov.aumasterorganicchemistry.comwikipedia.org

| Analytical Technique | Application in this compound Stereochemical Assignment | Key Finding |

| Enantioselective Gas Chromatography | Separation and identification of the specific enantiomer present in the natural pheromone blend. | The absolute configuration of the major natural isomer is (1S,3R,5R,7S)-sordidin. dpi.qld.gov.au |

| Gas Chromatography-Electroantennography (GC-EAD) | Measurement of the antennal response of C. sordidus to each separated stereoisomer. | All four stereoisomers of this compound were found to be antennally active. |

Chemical Synthesis of Sordidin and Its Stereoisomers

Early Synthetic Pathways for Sordidin

Initial synthetic efforts toward this compound focused on constructing the core 2,8-dioxabicyclo[3.2.1]octane skeleton, often resulting in a mixture of stereoisomers. One of the notable early racemic syntheses was a twelve-step process starting from the inexpensive and commercially available raw material, 3-pentanone. This pathway, while lengthy, successfully produced this compound and demonstrated the feasibility of its laboratory synthesis. However, the lack of stereocontrol in these early routes meant that the final product was a racemic mixture, which, while bioactive, was not ideal for precise ecological studies or maximizing biological activity, as often only one stereoisomer is predominantly active in nature.

Stereoselective and Diastereoselective Synthesis Methodologies

As the specific stereochemistry of the naturally occurring this compound, the (1S,3R,5R,7S)-(+)-isomer, was identified, research shifted towards developing synthetic methods that could selectively produce this and other specific stereoisomers. These advanced methodologies provided access to stereochemically pure compounds, which are essential for understanding the precise structure-activity relationships of the pheromone.

Utilization of Chiral Starting Materials

One effective strategy to control the absolute stereochemistry of the final product is to begin the synthesis with a molecule that is already chiral. This "chiral pool" approach transfers the chirality of the starting material to the target molecule. Syntheses have been developed that utilize enantiomerically pure starting materials to set the key stereocenters of this compound early in the synthetic sequence. This method simplifies the purification process by reducing the number of potential stereoisomers formed, providing a more direct route to specific, optically active this compound isomers.

Key Reaction Sequences (e.g., Iodocarbonation, Stereocontrolled Epoxidation, Alkylation, Cyclization)

A highly efficient synthesis of this compound diastereoisomers has been developed from the commercially available achiral starting material, 4-methylpent-4-en-2-ol. herts.ac.uk This pathway cleverly employs stereocontrolled reactions to generate the different stereoisomers. herts.ac.uk

Two key intermediate epoxides are formed through distinct reaction pathways:

Iodocarbonation: This reaction sequence is used to produce the anti-epoxide, which serves as the precursor to the exo-sordidin and endo-sordidin stereoisomers. herts.ac.uk

Stereocontrolled Epoxidation: To form the corresponding syn-epoxide, a stereocontrolled epoxidation of a triisopropylsilyloxy derivative is performed. This epoxide leads to the other two this compound stereoisomers. herts.ac.uk

Once these stereochemically defined epoxides are in hand, the synthesis proceeds through two more critical steps:

Alkylation: The silyloxy derivatives of the epoxides are alkylated using the anions of N-cyclohexyldiethylketimine or 3-pentanone N,N-dimethylhydrazone. herts.ac.uk This step builds the necessary carbon framework of the molecule.

Cyclization: An acidic work-up of the alkylation product triggers a cyclization reaction, forming the final bicyclic ketal structure of this compound. herts.ac.uk

This flexible strategy allows for the selective preparation of all four stereoisomers of this compound by choosing the appropriate epoxide precursor.

| Reaction Step | Reagents/Conditions | Intermediate/Product | Stereochemical Outcome |

| Iodocarbonation | I₂, K₂CO₃ | anti-epoxide | Precursor for two stereoisomers |

| Epoxidation | m-CPBA on silyl ether | syn-epoxide | Precursor for two other stereoisomers |

| Alkylation | Ketimine/Hydrazone Anions | Alkylated epoxide derivative | Carbon skeleton construction |

| Cyclization | Acidic work-up | This compound | Formation of bicyclic ketal |

Asymmetric Synthetic Approaches for Specific Stereoisomers

Beyond using chiral starting materials, asymmetric synthesis introduces chirality into the molecule from achiral precursors using chiral catalysts or reagents. This approach is highly efficient and is a hallmark of modern organic synthesis. The first asymmetric total synthesis of (+)-sordidin, the naturally occurring enantiomer, and its stereoisomer (-)-7-epi-sordidin represented a significant milestone. These syntheses often rely on powerful asymmetric reactions, such as Sharpless asymmetric epoxidation or dihydroxylation, to establish the key stereocenters with high enantiomeric purity. Such methods provide precise control over the final product's stereochemistry, enabling the synthesis of single, pure enantiomers of this compound.

Large-Scale Synthesis Strategies for Research Applications

For this compound to be a viable tool in pest management, it must be produced in significant quantities. Therefore, developing efficient and scalable synthetic routes is a critical research objective. Syntheses capable of producing gram-scale quantities of this compound have been reported, often by optimizing existing routes. herts.ac.uk

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

To understand which parts of the this compound molecule are essential for its biological activity, chemists synthesize analogues, which are molecules with slight structural modifications. By testing these analogues, researchers can determine the structure-activity relationship (SAR), which provides insight into how chemical structure affects biological function.

The synthesis of this compound analogues can involve various modifications, such as:

Changing the length or type of alkyl groups on the bicyclic ring.

Altering the stereochemistry at one or more of the chiral centers.

Introducing different functional groups.

These studies are crucial for designing potentially more potent or more stable attractants for pest control. While the synthesis of numerous analogues for other natural products has been widely reported to enhance biological activity or improve properties like solubility, the specific synthesis of a wide range of this compound analogues for SAR studies is an area with potential for further exploration. nih.govmdpi.comresearchgate.net

Biosynthesis of Sordidin in Cosmopolites Sordidus

Proposed Precursor Compounds and Metabolic Pathways

It is widely hypothesized that sordidin, a bicyclic acetal, is derived from the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids and steroids in eukaryotes. mdpi.comnih.gov In insects, this pathway is responsible for synthesizing a variety of vital compounds, including juvenile hormones and, in many coleopteran species, terpenoid pheromones. researchgate.net The de novo synthesis of such pheromones has been documented in several species of the Curculionidae family. nih.govnih.govnih.gov

The MVA pathway commences with the condensation of acetyl-CoA molecules to eventually form the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are then sequentially condensed to form larger isoprenoid precursors. For a monoterpenoid-like structure such as this compound, the pathway would likely proceed through the formation of geranyl pyrophosphate (GPP), a ten-carbon intermediate. Subsequent enzymatic modifications of GPP are expected to lead to the final this compound molecule.

Table 1: Proposed Precursor Compounds in the Biosynthesis of this compound

| Precursor Compound | Chemical Formula | Role in Pathway |

| Acetyl-CoA | C23H38N7O17P3S | Starting molecule for the mevalonate pathway |

| Mevalonate | C6H12O4 | Key intermediate in the mevalonate pathway |

| Isopentenyl pyrophosphate (IPP) | C5H12O7P2 | C5 isoprenoid building block |

| Dimethylallyl pyrophosphate (DMAPP) | C5H12O7P2 | C5 isoprenoid building block, isomer of IPP |

| Geranyl pyrophosphate (GPP) | C10H20O7P2 | C10 intermediate, precursor to monoterpenoids |

Enzymatic Catalysis in this compound Formation

The conversion of precursor compounds along the MVA pathway to this compound is contingent on the catalytic activity of a series of specific enzymes. While the precise enzymes for this compound biosynthesis have not been isolated from Cosmopolites sordidus, the key enzymes of the MVA pathway are well-conserved across insect species.

The initial steps of the pathway would involve enzymes such as acetyl-CoA C-acetyltransferase, HMG-CoA synthase, and HMG-CoA reductase, which collectively produce mevalonate. Subsequently, mevalonate kinase, phosphomevalonate kinase, and mevalonate-5-pyrophosphate decarboxylase would generate IPP. An IPP isomerase would then catalyze the conversion of IPP to DMAPP. The formation of geranyl pyrophosphate would be catalyzed by a geranyl pyrophosphate synthase. The final steps, converting GPP to the specific this compound isomers, would likely involve a series of terpene synthases and cytochrome P450 monooxygenases for cyclization and functional group modifications.

Table 2: Key Enzyme Classes in the Proposed this compound Biosynthetic Pathway

| Enzyme Class | Function |

| Thiolases | Condensation of acetyl-CoA units |

| Synthases | Formation of key intermediates like HMG-CoA and geranyl pyrophosphate |

| Reductases | Reduction of HMG-CoA to mevalonate |

| Kinases | Phosphorylation of mevalonate and its derivatives |

| Decarboxylases | Removal of a carboxyl group to form IPP |

| Isomerases | Interconversion of IPP and DMAPP |

| Terpene Synthases | Cyclization of GPP to form the basic this compound skeleton |

| Cytochrome P450 Monooxygenases | Hydroxylation and other oxidative modifications |

Investigation of Biosynthetic Gene Clusters

The genes encoding the enzymes for pheromone biosynthesis are often organized into biosynthetic gene clusters. These clusters facilitate the coordinated expression of the necessary enzymes for the production of the final pheromone compound. To date, specific biosynthetic gene clusters for this compound production in Cosmopolites sordidus have not been identified. However, research on other insects that produce terpenoid pheromones suggests that the genes for the MVA pathway are typically dispersed throughout the genome, while the genes for the terminal, pheromone-specific steps may be clustered. The identification of such clusters in C. sordidus would provide significant insight into the genetic basis of this compound biosynthesis and its regulation.

Regulatory Mechanisms Governing Pheromone Production in Weevils

The production of aggregation pheromones in many weevil species is not constitutive but is instead regulated by various internal and external factors. A primary regulatory factor is the juvenile hormone III (JH III). nih.govnih.govmtu.edu In several bark beetle species, JH III has been shown to be essential for the induction of pheromone biosynthesis. annualreviews.orgnih.gov It is proposed that JH III acts at the transcriptional level, upregulating the expression of key enzymes in the MVA pathway, particularly HMG-CoA reductase. mtu.eduannualreviews.org

The production of this compound in male Cosmopolites sordidus is also likely to be under hormonal control. It is plausible that JH III plays a crucial role in initiating and modulating the biosynthesis of this compound. The synthesis of JH III itself can be influenced by environmental cues such as the availability of host plants, mating status, and the presence of other weevils. This intricate regulatory network ensures that pheromone production is synchronized with the most opportune times for aggregation and reproduction.

Table 3: Potential Regulatory Factors of this compound Production

| Regulatory Factor | Proposed Mode of Action |

| Juvenile Hormone III (JH III) | Induces the transcription of key biosynthetic enzymes, such as HMG-CoA reductase. |

| Host Plant Volatiles | May act as external cues to stimulate JH III production. |

| Mating Status | Pheromone production may be downregulated after mating. |

| Circadian Rhythms | Pheromone release may follow a daily cycle. |

Mechanistic Studies of Sordidin S Biological Action

Olfactory Perception of Sordidin by Cosmopolites sordidus

The primary mode of this compound detection by C. sordidus is through olfaction. The weevil's antennae are equipped with receptors capable of perceiving this aggregation pheromone.

Electroantennogram (EAG) Responses to this compound and its Isomers

Identification and Characterization of Olfactory Receptors

While the search results confirm that C. sordidus detects this compound via olfactory signals and that antennae show EAG responses, detailed information on the specific olfactory receptors involved in this compound perception was not found. Research into insect olfactory systems typically involves identifying and characterizing olfactory receptor proteins (ORs) and other related proteins like pheromone binding proteins (PBPs). Although PBPs are mentioned in the context of insect olfaction researchgate.net, specific PBPs or ORs for this compound in C. sordidus were not detailed in the provided search snippets.

Pheromone Binding Protein Interactions and Signal Transduction Cascades

Pheromone binding proteins (PBPs) are typically involved in transporting hydrophobic pheromone molecules across the aqueous sensillar lymph to the olfactory receptors. Following receptor binding, signal transduction cascades within the olfactory receptor neurons lead to an electrical signal. While the importance of PBPs and signal transduction in insect olfaction is acknowledged researchgate.net, specific research detailing the interaction of this compound with PBPs or the subsequent signal transduction cascades in C. sordidus was not explicitly found in the provided search results.

Neurophysiological Responses to this compound Stimuli

Neurophysiological responses to this compound stimuli involve the processing of olfactory signals by the weevil's nervous system. EAG studies provide evidence of antennal response (a peripheral neurophysiological event) researchgate.netplantprotection.plnih.govreading.ac.uknih.gov, but detailed information on the central nervous system processing of this compound signals in C. sordidus, such as responses in the antennal lobe or higher brain centers, was not present in the search results.

Behavioral Ecology of this compound-Mediated Aggregation

This compound functions as a key semiochemical influencing the behavioral ecology of C. sordidus, primarily by mediating aggregation.

Attraction Dynamics and Range of Aggregation Pheromone

This compound is a male-produced aggregation pheromone that attracts both male and female C. sordidus. researchgate.netplantprotection.plwur.nlnovagrica.com This attraction leads to the aggregation of weevils, which is crucial for reproduction and concentrated feeding on host plants. novagrica.com

The attractiveness of this compound can be significantly enhanced by the presence of host plant odors (kairomones), such as those from banana plant tissue. wur.nlredalyc.orgnovagrica.comnih.gov Combinations of this compound and host plant volatiles have been shown to increase trap catches compared to this compound alone. redalyc.orgnovagrica.comnih.gov Studies have evaluated different banana plant tissues as coattractants, with corm tissue significantly increasing the capture of C. sordidus when used with this compound. redalyc.org

The range over which C. sordidus can locate the this compound pheromone is a critical factor in its use for monitoring and mass trapping. While precise figures for the maximum attraction range were not consistently provided, studies on trap placement and weevil movement offer some indication. C. sordidus adults can move distances, with maximal dispersion reported around 10 m per night cirad.fr and the ability to move 35 m in 3 days and 60 m in 5 months. cirad.fr The effectiveness of pheromone traps can be influenced by factors such as temperature, rainfall, and wind speed, which affect the diffusion of the pheromone. cirad.frcirad.fr Studies on trapping patterns in fallow fields suggest that weevils located further from traps are less likely to enter the zone of influence, implying a limited effective range for the pheromone attraction. cirad.fr Fungal volatile organic compounds have also been shown to modify weevil spatial ecology and reduce attraction to this compound, suggesting that other olfactory cues in the environment can influence the weevil's response to the pheromone. ua.espeerj.com

The use of this compound in pheromone traps has demonstrated effectiveness in capturing C. sordidus, often capturing significantly more weevils than conventional traps like split pseudostem traps. bioline.org.brafricaresearchconnects.comresearchgate.net Trap density also plays a role in the effectiveness of mass trapping. redalyc.orgresearchgate.net

Table: Attraction of Cosmopolites sordidus to this compound and Host Plant Material

| Attractant | Effect on C. sordidus Behavior | Source(s) |

| This compound (male-produced pheromone) | Attracts both sexes, aggregation | researchgate.netplantprotection.plwur.nlnovagrica.com |

| This compound + Host Plant Odors (Kairomones) | Increased attraction, synergism | wur.nlredalyc.orgnovagrica.comnih.gov |

| Senesced Banana Leaf Material | Attractive (kairomone) | nih.govreading.ac.uknih.gov |

| Banana Corm Tissue + this compound | Significantly increased capture | redalyc.org |

| Fungal Volatile Organic Compounds | Can repel or modify attraction | ua.espeerj.com |

Influence of Weevil Age, Mating Status, and Density on Response to this compound

Studies have examined how the age, mating status, and density of Cosmopolites sordidus weevils affect their response to the aggregation pheromone, this compound bioline.org.brajol.infocgiar.org.

Weevil Age: Laboratory bioassays using a double pitfall olfactometer showed no significant difference in the short-distance response to this compound between immature (10-day-old) and mature (40-day-old) male and female weevils bioline.org.brajol.infocgiar.orgbioline.org.br. However, field experiments indicated that mature weevils (40-day-old) demonstrated a stronger response to the pheromone compared to immature weevils (10-day-old) bioline.org.brajol.infocgiar.orgbioline.org.br. This increased response with age in field conditions might be attributed to mature weevils potentially benefiting more from aggregation through increased mating opportunities bioline.org.brbioline.org.br.

Mating Status: The mating status of female weevils has been shown to influence their response to this compound. In laboratory bioassays, a significantly higher proportion of unmated female weevils (57%) responded to the pheromone compared to mated females (35%) bioline.org.brbioline.org.brresearchgate.net. Both mated and unmated females showed a significantly higher response to the pheromone than to clean air bioline.org.brbioline.org.brresearchgate.net. Over 40% of both mated and unmated weevils were non-responders in these laboratory settings bioline.org.brbioline.org.brresearchgate.net. Field experiments also supported these findings, with unmated females exhibiting a stronger response to the pheromone than mated females bioline.org.brajol.infocgiar.org. The stronger response of unmated females to the aggregation pheromone could be linked to their search for males to mate with bioline.org.brbioline.org.br.

Density: Research suggests that weevil density does not appear to have a significant effect on the response to this compound pheromone bioline.org.brajol.infocgiar.orgbioline.org.br. In laboratory studies, no significant differences in weevil response to pheromones were observed for male and female weevils previously kept at low, medium, and high densities bioline.org.brbioline.org.br. Field experiments similarly showed that the percentages of marked weevils recaptured from plots with low (7.8%), moderate (7.5%), and high (6.6%) weevil densities were similar bioline.org.brbioline.org.br. This indicates that within the tested ranges, the initial density of the weevil population did not significantly influence the proportion of weevils responding to this compound-baited traps bioline.org.brajol.infocgiar.orgbioline.org.br.

Summary of Findings:

Here is a summary of the research findings on the influence of age, mating status, and density on the response of C. sordidus to this compound:

| Factor | Condition | Response to this compound (Laboratory) | Response to this compound (Field) | Notes |

| Age | Immature (10 days) | No significant difference | Weaker | Compared to mature weevils |

| Mature (40 days) | No significant difference | Stronger | Compared to immature weevils | |

| Mating Status | Unmated Females | Stronger | Stronger | Compared to mated females |

| Mated Females | Weaker | Weaker | Compared to unmated females | |

| Density | Low | No significant difference | No significant difference | Compared to medium and high densities |

| Medium | No significant difference | No significant difference | Compared to low and high densities | |

| High | No significant difference | No significant difference | Compared to low and medium densities |

Detailed Research Findings:

Interactive table:

Interactions of Sordidin with Other Semiochemicals in the Cosmopolites Sordidus Chemical Landscape

Synergistic Effects with Host Plant Volatiles (Kairomones)

Host plant volatiles, acting as kairomones, are essential cues for C. sordidus in locating suitable host plants. Research has demonstrated that these plant-produced compounds can act synergistically with sordidin, significantly increasing the attractiveness of pheromone-baited traps.

Identification of Attractive Host Plant Kairomones (e.g., (2R,5S)-Theaspirane)

Senesced banana leaves are known to be highly attractive to adult C. sordidus. reading.ac.ukreading.ac.uk Through techniques such as coupled gas chromatography-electroantennography (GC-EAG) and GC-mass spectrometry (GC-MS), (2R,5S)-theaspirane has been identified as a principal active component and a major kairomone responsible for attracting adult female C. sordidus from these leaves. reading.ac.ukmdpi.comcarta-evidence.orgscilit.comgoogle.com The (2R,5S) stereochemistry appears crucial for eliciting the behavioral response, although antennal detection might require a specific structural motif related to the 5S stereochemistry. reading.ac.uk Synthetic (2R,5S)-theaspirane has been shown to be as attractive as natural host leaf material in laboratory tests. reading.ac.ukcarta-evidence.org

Electrophysiological and Behavioral Synergism of Pheromone-Kairomone Blends

Field trials have provided evidence that this compound, while attractive, significantly increases the number of weevils captured in traps only when host plant odors are also present. nih.gov this compound alone attracts few insects compared to when presented simultaneously with host plant tissue, which can increase attractiveness more than tenfold. nih.gov Preliminary laboratory studies and recent work have indicated that host plant volatiles can enhance the effect of the aggregation pheromone. cardiff.ac.uk Specifically, a mixture of theaspirane (B1216395) isomers, identified as an attractant from senesced banana leaf material, has been shown to improve the activity of the aggregation pheromone. cardiff.ac.uk When tested in combination with commercially available this compound, a mixture of (2R,5S)-theaspirane and (2S,5R)-theaspirane at a specific dose synergized the activity of the pheromone. reading.ac.uknih.gov Different bioassays investigating the orientation responses of C. sordidus show additive effects of host plant volatiles and the synthetic male-produced aggregation pheromone. up.ac.za The combination of aggregation pheromone with other materials can be used for efficient trapping and suppression of banana weevil populations, and host plant extracts are known to enhance the attractiveness of the pheromone to C. sordidus. reading.ac.uk

Antagonistic or Repellent Effects of Microbial Volatile Organic Compounds (VOCs)

Microorganisms, particularly fungi, associated with the banana plant and its environment produce a diverse array of volatile organic compounds. Some of these microbial VOCs (MVOCs) have been found to have antagonistic or repellent effects on C. sordidus, interfering with their attraction to this compound and host plant volatiles.

Characterization of Fungal VOCs Modulating this compound-Mediated Behavior (e.g., 1,3-dimethoxybenzene)

Fungal VOCs produced by entomopathogenic fungi such as Beauveria bassiana and Metarhizium robertsii, as well as the nematophagous fungus Pochonia chlamydosporia, have been shown to repel C. sordidus under laboratory conditions. ua.esbiorxiv.orgpeerj.comresearchgate.netresearchgate.netnih.gov Among the fungal VOCs evaluated, 1,3-dimethoxybenzene (B93181) has demonstrated a significant repellent effect. ua.esbiorxiv.orgpeerj.comresearchgate.netresearchgate.netnih.gov In field experiments, 1,3-dimethoxybenzene significantly reduced the attraction of adult C. sordidus to this compound (the aggregation pheromone) in banana fields. ua.espeerj.comresearchgate.netresearchgate.netnih.gov This compound was detected in the field using GC-MS. ua.espeerj.comresearchgate.netresearchgate.net Other fungal VOCs like styrene (B11656) and benzothiazole (B30560) have shown milder repellent effects, influenced by seasonal changes, while 2-cyclohepten-1-one (B143340) did not repel weevils in the field tests. ua.espeerj.comresearchgate.netresearchgate.netnih.gov

Mechanisms of Olfactory Interference and Behavioral Disruption by Microbial VOCs

Microorganisms can modulate insect behaviors via olfactory cues through different mechanisms. nih.gov Fungal and bacterial volatiles can directly alter insect behaviors through olfaction. nih.gov In the case of C. sordidus, repellent fungal VOCs like 1,3-dimethoxybenzene alter weevil behavior and can be used in sustainable pest management strategies. ua.espeerj.comresearchgate.netnih.gov These VOCs can reduce the attractiveness of banana corm and this compound to adult weevils. researchgate.net This suggests that MVOCs can interfere with the weevil's olfactory system, either by directly repelling them or by masking or disrupting their ability to detect attractive semiochemicals like this compound and host plant volatiles. Laboratory tests have indicated that volatile compounds naturally present in fungi isolated from banana crops repel the banana weevil and mask the attractive activity of kairomones. mdpi.com

Influence of Other Insect-Produced Semiochemicals on this compound Response

While this compound is the primary aggregation pheromone identified for C. sordidus, the potential influence of other insect-produced semiochemicals on the response to this compound has not been extensively documented in the provided context. Research has primarily focused on the interactions between this compound and host plant kairomones, as well as the antagonistic effects of microbial VOCs. Further investigation would be required to fully understand the complex interplay of all insect-produced semiochemicals within the C. sordidus chemical landscape and their potential modulation of this compound-mediated behaviors.

Chemical Ecology of Sordidin in Environmental and Population Contexts

Environmental Factors Influencing Sordidin Dispersal and Persistence

The dispersal of the this compound pheromone plume and the subsequent response of C. sordidus are significantly modulated by abiotic factors. These environmental variables can enhance or diminish the effectiveness of the chemical signal, thereby affecting weevil behavior and the efficacy of pheromone-based management strategies.

Temperature and rainfall are critical environmental variables that dictate the abundance and activity of C. sordidus, as measured by responses to this compound-baited traps. Research conducted in Martinique revealed a positive correlation between weevil abundance and mean annual temperature, while a negative correlation was observed with mean annual rainfall. Weevil captures in pheromone traps were highest during the driest months of the year, from March to June.

The influence of these climatic factors is multifaceted. Temperature directly affects insect metabolism and activity levels. One study noted a dramatic increase in weevils captured in this compound traps when the average air temperature rose above 24°C. Conversely, rainfall can have complex and sometimes contradictory effects. High rainfall and humidity might reduce the evaporation and diffusion of the pheromone in the air, diminishing the signal's reach. Additionally, high soil moisture could increase the number of suitable resting sites for the weevils, leading to reduced movement and therefore a lower likelihood of encountering a pheromone source.

However, another study in Nigeria found that rainfall frequency, rather than total volume, along with relative humidity, had a significant positive correlation with the weevil population. In this context, the population experienced a gradual build-up with the onset of rains. A separate detailed analysis reconciled these findings by showing that rainfall had a positive effect on captures up to an optimal threshold of around 400 mm, after which the effect became negative. This suggests that while some moisture is conducive to weevil activity, excessive rainfall is detrimental to pheromone trapping success.

Table 1: Influence of Climatic Variables on Cosmopolites sordidus Captures in this compound-Baited Traps This table summarizes findings from various studies on the relationship between climatic factors and weevil abundance as measured by pheromone trap captures.

| Climatic Variable | Observed Effect on Weevil Captures | Study Location/Reference |

| Mean Annual Temperature | Positive correlation; abundance increases with temperature. | Martinique |

| Average Air Temperature | Positive correlation; captures increase dramatically above 24°C. | Martinique |

| Mean Annual Rainfall | Negative correlation; abundance decreases as rainfall increases. | Martinique |

| Rainfall Sum | Positive relationship up to an optimum of 400 mm, then negative. | Martinique |

| Rainfall Frequency | Positive and significant correlation with pest population. | Nigeria |

| Relative Humidity | Negative response; captures decrease between 70% and 100% humidity. | Martinique |

| Relative Humidity (Average) | Positive and significant correlation with pest population. | Nigeria |

| Wind Speed | Optimal captures around 8.5 m/s; negative effect beyond this. | Martinique |

| Global Radiation | Positive correlation. | Martinique |

While climatic factors heavily influence weevil activity, the landscape and habitat also play a crucial role in aggregation patterns. Extensive research in Martinique, covering various soil types including andosols, nitisols, and vertisols, found that soil type had no significant direct effect on the abundance of C. sordidus. Although no direct link was established, it is hypothesized that soil type could have indirect effects by influencing soil moisture or the prevalence of natural enemies like entomopathogenic fungi and nematodes.

In contrast, habitat type and condition are major drivers of weevil aggregation. Habitats with poor sanitation, such as those with an accumulation of crop trash, decomposing pseudostems, and unremoved organic material, serve as significant attractants and infestation sources for weevils. The availability of these resources for shelter and oviposition directly influences aggregation patterns.

The agricultural practice of using fallow periods also dramatically impacts weevil distribution. Studies have shown that C. sordidus weevils tend to move from fallow plots, where resources become scarce, into neighboring banana plantations. This movement, driven by a lack of host plants in the fallow habitat, leads to increased captures in this compound traps located near the interface of fallow and cultivated areas, demonstrating a clear influence of habitat on this compound-mediated aggregation.

This compound's Role in Cosmopolites sordidus Population Dynamics

This compound is fundamental to understanding and managing the population dynamics of C. sordidus. Because the pheromone effectively attracts both sexes, this compound-baited traps are the primary tool used by researchers to monitor weevil populations, assess their abundance, and track their fluctuations over time and across different environmental conditions.

The use of these traps has revealed distinct population patterns related to crop cycles. For instance, in newly established banana plantations, weevil catches in this compound traps tend to increase after the 11th month of cultivation. In contrast, within sanitation fallows, weevil populations show a different dynamic; catches typically peak around three months after trapping begins and then decline to near zero after nine months as the population is trapped out and remaining weevils emigrate due to lack of resources. This demonstrates that this compound is not just a passive monitoring tool but an active agent in shaping population dynamics when used in mass trapping strategies. The relationship between this compound-mediated trapping and environmental factors allows for the development of predictive models for pest management.

Inter- and Intra-Population Variability in this compound Pheromone Blends and Responses

While synthetic this compound is used as a standard attractant, the question of natural variation in the pheromone signal and the corresponding response by weevils is an important area of chemical ecology. Currently, detailed studies specifically characterizing the variability in the chemical composition of this compound blends produced by different geographically isolated (inter-population) or local (intra-population) groups of C. sordidus are not widely available. The existing research primarily focuses on the response of weevils to standardized, commercially produced synthetic pheromone lures.

However, studies comparing different commercial this compound formulations have shown variability in weevil response. Different lures containing varying concentrations of this compound or additional host plant volatiles can result in significantly different capture rates. This indicates that weevils can perceive and respond differently to variations in the chemical signal, although this is in the context of artificial lures rather than natural pheromone blends.

Ecological Implications of this compound-Mediated Aggregation in Natural and Agricultural Ecosystems

This compound-mediated aggregation has profound ecological and agricultural consequences. In agricultural settings, this aggregation behavior is exploited for pest management through mass trapping. By concentrating weevils in specific locations, pheromone traps can significantly reduce pest populations, leading to decreased crop damage and improved yields. Studies have documented that mass trapping using this compound can reduce corm damage by 62-86% and increase banana bunch weights by as much as 23%.

However, this aggregation can also have unintended consequences. The movement of weevils from fallow areas to this compound traps in adjacent plantations highlights the potential for mass trapping to concentrate pest pressure at the edges of fields if not managed at a wider, farm-wide scale. Furthermore, the aggregation of insect vectors can influence the spread of plant pathogens. There is evidence suggesting a link between weevil borers and the dispersal of Fusarium wilt in banana plants; therefore, this compound-mediated aggregation could potentially impact the spatial dynamics of this disease.

Finally, the congregation of weevils at a pheromone source can make them more vulnerable to biological control agents. This creates opportunities for integrated pest management (IPM) strategies that combine pheromone trapping with the application of entomopathogenic fungi, such as Beauveria bassiana. The pheromone aggregates the pest, increasing the efficiency of the pathogen's transmission among the weevil population.

Q & A

Q. What are the key structural and functional characteristics of sordidin, and how do they inform its role as a pheromone?

this compound ((1S,3R,5R,7S)-1-ethyl-3,5,7-trimethyl-2,8-dioxa-bicyclo[3.2.1]octane) is a bicyclic ketal with stereochemical complexity critical to its bioactivity. Its structure was confirmed via NMR and X-ray crystallography, revealing a fused bicyclic framework that enables stability in environmental conditions . As the primary aggregation pheromone of Cosmopolites sordidus (banana weevil), its functional role involves stereospecific interactions with insect olfactory receptors, necessitating enantioselective synthesis for bioassays .

Q. What experimental methodologies are recommended for synthesizing enantiopure this compound?

The first asymmetric synthesis of (+)-sordidin (126) involved stereoselective epoxide ring-opening of precursor 128 using chiral auxiliaries (e.g., SAMP hydrazones), followed by intramolecular acetalization to form the bicyclic core (Scheme 1.2.27–1.2.28) . Key steps include:

- Chiral resolution : Use of enantiopure ketone intermediates.

- Stereochemical validation : Polarimetry and chiral chromatography (e.g., HPLC with chiral stationary phases).

- Scalability : Optimization of protecting groups to minimize racemization during scale-up .

Q. How can researchers validate this compound's ecological role in field studies?

Field validation requires:

- Controlled release systems : Slow-release dispensers to mimic natural pheromone emission rates.

- Behavioral assays : Trap counts correlated with this compound concentration gradients (e.g., dose-response curves).

- Statistical models : Generalized linear mixed models (GLMMs) to account for environmental variables (e.g., humidity, temperature) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 7-epi-sordidin) impact bioactivity, and what methods resolve these discrepancies?

The 7-epi-sordidin isomer exhibits reduced attraction in C. sordidus, highlighting the necessity of absolute stereochemical control. To resolve discrepancies:

Q. What experimental designs address contradictions in this compound's field efficacy across geographical populations?

Contradictory field data (e.g., variable trap efficacy) may arise from population-specific receptor adaptations or environmental degradation of this compound. Mitigation strategies include:

Q. How can researchers optimize synthetic routes to improve this compound's yield and enantiomeric excess (ee)?

Current synthetic routes face challenges in achieving >90% ee. Proposed optimizations:

Q. What methodologies are critical for analyzing this compound's bioaccumulation and non-target ecological effects?

Despite limited toxicological data (Section 11.1, SDS), preliminary assessments should include:

- Microcosm studies : Track this compound persistence in soil/water systems using isotopic labeling (e.g., ¹⁴C-sordidin).

- Ecotoxicity assays : Daphnia magna or Aliivibrio fischeri bioluminescence inhibition tests to assess acute toxicity .

Methodological Guidelines

- Data presentation : Combine tables (e.g., synthetic yields, ee values) with narrative interpretation in the Results/Discussion sections, avoiding redundancy .

- Reproducibility : Detailed experimental protocols (e.g., chiral column specifications, GC parameters) must be included in Supplementary Materials .

- Statistical rigor : Report confidence intervals for bioassay results and use non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.